molecular formula C9H7ClN2O2 B3034462 2-Chloro-3-(3-nitrophenyl)propanenitrile CAS No. 17849-30-8

2-Chloro-3-(3-nitrophenyl)propanenitrile

Cat. No.: B3034462
CAS No.: 17849-30-8
M. Wt: 210.62 g/mol
InChI Key: HKAWRAJOVWSAMP-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-nitrophenyl)propanenitrile (C₉H₇ClN₂O₂) is a nitrile derivative featuring a chlorinated propanenitrile backbone and a 3-nitrophenyl substituent. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group, which influences reactivity in substitution and cycloaddition reactions.

Properties

IUPAC Name

2-chloro-3-(3-nitrophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-8(6-11)4-7-2-1-3-9(5-7)12(13)14/h1-3,5,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWRAJOVWSAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-nitrophenyl)propanenitrile typically involves the reaction of 3-nitrobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloro group is introduced to the propane backbone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Chloro-3-(3-nitrophenyl)propanenitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, ethanol as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Formation of 2-Chloro-3-(3-aminophenyl)propanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(3-nitrophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Isomer: 2-Chloro-3-(4-nitrophenyl)propanenitrile

Key Differences :

  • Substituent Position : The nitro group is para (4-position) on the phenyl ring, compared to meta (3-position) in the target compound. This positional isomerism alters electronic effects and steric interactions.
  • Molecular Formula : Identical (C₉H₇ClN₂O₂), but distinct CAS Registry Number (17849-31-9 vs. unspecified for the 3-nitro analog) .
  • This could accelerate nucleophilic substitution or cyano-group participation in reactions.

Research Findings :

  • No direct data on the target compound’s reactivity is provided, but studies on 4-nitro analogs suggest utility in cross-coupling reactions or as intermediates in heterocycle synthesis.

Table 1. Comparison of Nitrophenylpropanenitrile Derivatives

Property 2-Chloro-3-(3-nitrophenyl)propanenitrile 2-Chloro-3-(4-nitrophenyl)propanenitrile
CAS Number Not reported 17849-31-9
IUPAC Name This compound 2-Chloro-3-(4-nitrophenyl)propanenitrile
Nitro Position Meta Para
Molecular Formula C₉H₇ClN₂O₂ C₉H₇ClN₂O₂
Potential Applications Unspecified (inferred: synthesis) Intermediate for agrochemicals

Functional Group Variant: (R)-2-(3-Chlorophenyl)propanenitrile

Key Differences :

  • Substituents : Replaces the nitro group with a chloro substituent on the phenyl ring.

Research Findings :

  • This compound demonstrates enantioselective radical decarbonylative azidation, suggesting that stereochemistry and substituent electronic profiles critically influence reaction pathways .

Polymer Precursor Analog: 3-Chloro-N-phenyl-phthalimide

Key Differences :

  • Core Structure : Phthalimide backbone vs. propanenitrile.
  • Functionality : Contains an imide group instead of nitrile, with applications in polyimide synthesis .
  • Chlorine Position : Chlorine at the 3-position of the isoindoline-1,3-dione ring.

Research Findings :

  • High-purity 3-chloro-N-phenyl-phthalimide is essential for synthesizing polyimide monomers, emphasizing the role of halogen placement in polymer properties .

Biological Activity

Overview

2-Chloro-3-(3-nitrophenyl)propanenitrile is an organic compound notable for its structural features, including a chloro group, a nitrophenyl group, and a nitrile group attached to a propane backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Chemical Formula : C10H8ClN2O2
  • CAS Number : 17849-30-8
  • Molecular Weight : 224.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exert cytotoxic effects. This interaction can influence cellular pathways by inhibiting or activating specific enzymes or receptors .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Anticancer Potential

Studies have explored the anticancer properties of this compound, suggesting that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. The specific interactions with cancer-related targets are still under investigation, but preliminary data show promise in its application as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria.
  • Anticancer Research :
    • In vitro experiments on human cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line tested. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure TypeNotable Activity
2-Chloro-3-(4-nitrophenyl)propanenitrileNitro group para positionModerate antimicrobial activity
2-Chloro-3-(2-nitrophenyl)propanenitrileNitro group ortho positionReduced cytotoxicity
3-Chloro-2-(3-nitrophenyl)propanenitrileChloro group shiftedSimilar anticancer activity

The variations in biological activity among these compounds highlight the significance of functional group positioning on their efficacy and mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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